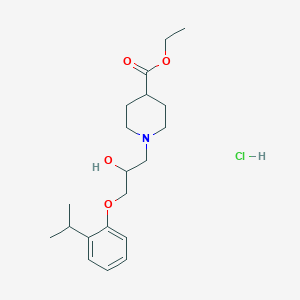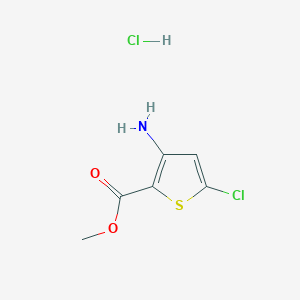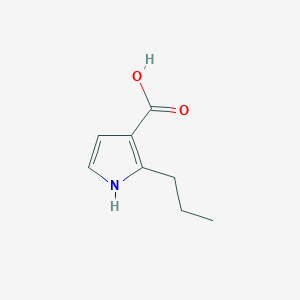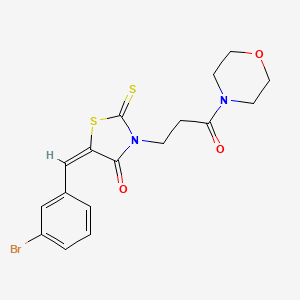![molecular formula C21H21ClN2O4S B2973385 (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone CAS No. 1286704-17-3](/img/structure/B2973385.png)
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone is an organic compound with intriguing properties, significant in various scientific research applications. This complex molecule features several functional groups, which contribute to its unique chemical and biological activities.
Applications De Recherche Scientifique
This compound is valuable in various scientific fields:
Chemistry: Studying its reactivity and synthesis pathways.
Biology: Investigating its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Evaluating its role as a lead compound for drug development.
Industry: Assessing its use in the synthesis of advanced materials or pharmaceuticals.
Mécanisme D'action
Target of Action
The primary targets of this compound appear to be COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. They are responsible for the production of prostaglandins, which are lipid compounds that mediate a variety of physiological functions, including inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the production of prostaglandins . By inhibiting COX-1 and COX-2 enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX-1 and COX-2 enzymes . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize this compound, we start with the synthesis of 4-chlorobenzo[d]thiazole and piperidin-1-yl(2,3-dimethoxyphenyl)methanone as intermediates. The synthesis involves:
Reacting 4-chlorobenzo[d]thiazole with a chlorinating agent to introduce the chlorine atom.
The resulting intermediate is then reacted with piperidine to form the piperidinyl derivative.
Finally, the condensation of this intermediate with 2,3-dimethoxybenzoyl chloride under basic conditions results in (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including:
Use of efficient catalysts to reduce reaction time.
Recycling solvents and reagents to minimize waste.
Scaling up the reaction while maintaining product purity through continuous-flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form respective sulfoxide or sulfone derivatives.
Reduction: Reduction of the aromatic ring or the carbonyl group may yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring or thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in the presence of an acid catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Reduced aromatic or carbonyl-containing compounds.
Substitution: New derivatives with altered functional groups.
Comparaison Avec Des Composés Similaires
4-Chlorobenzo[d]thiazole derivatives: Share the thiazole structure but differ in their piperidine and methanone substituents.
Piperidin-1-yl methanone derivatives: Similar in the piperidine ring but vary in their aromatic substitutions.
2,3-Dimethoxyphenyl compounds: These contain the dimethoxybenzene ring but lack the thiazole and piperidine parts.
The compound's specific arrangement of thiazole, piperidine, and dimethoxyphenyl groups gives it distinct reactivity and biological properties, setting it apart from its peers.
Propriétés
IUPAC Name |
[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-26-16-7-3-5-14(19(16)27-2)20(25)24-11-9-13(10-12-24)28-21-23-18-15(22)6-4-8-17(18)29-21/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTQXMSRZDNALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2973302.png)

![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)


![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973315.png)
![7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2973318.png)
![4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B2973320.png)
![N-Benzyl-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B2973321.png)
![3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B2973322.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide](/img/structure/B2973323.png)


